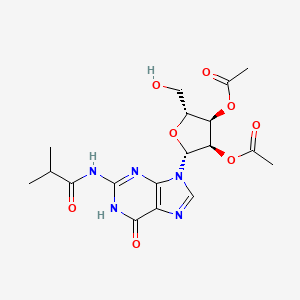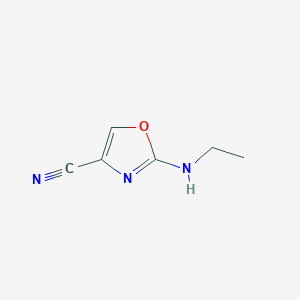![molecular formula C21H31FN2O3 B15329738 N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15329738.png)
N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(4-((4,4-DIMETHYLCYCLOHEXYL)OXY)-5-FLUORO-2-METHOXYBENZYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound Its structure includes a pyrrolidine ring, a carboxamide group, and several substituents including a fluorine atom, a methoxy group, and a dimethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-((4,4-DIMETHYLCYCLOHEXYL)OXY)-5-FLUORO-2-METHOXYBENZYL)PYRROLIDINE-2-CARBOXAMIDE likely involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Substitution reactions:
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis while ensuring cost-effectiveness, safety, and environmental compliance. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The fluorine atom and methoxy group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Scientific Research Applications
Chemistry
Intermediate in organic synthesis: The compound can be used as a building block for more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Biological studies: Used in research to study its effects on biological systems.
Industry
Materials science: Possible applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. In pharmaceuticals, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(4-((4,4-DIMETHYLCYCLOHEXYL)OXY)-5-FLUORO-2-METHOXYBENZYL)PYRROLIDINE-2-CARBOXAMIDE: can be compared with other pyrrolidine-based compounds or those with similar substituents.
Fluorinated compounds: Compounds with fluorine atoms often have unique properties such as increased metabolic stability.
Uniqueness
Structural uniqueness: The combination of substituents in this compound may confer unique chemical and biological properties.
Functional uniqueness: Its specific interactions with molecular targets may differ from those of similar compounds, leading to distinct effects.
Properties
Molecular Formula |
C21H31FN2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H31FN2O3/c1-21(2)8-6-15(7-9-21)27-19-12-18(26-3)14(11-16(19)22)13-24-20(25)17-5-4-10-23-17/h11-12,15,17,23H,4-10,13H2,1-3H3,(H,24,25) |
InChI Key |
FGJOAGVKQWXJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)OC2=C(C=C(C(=C2)OC)CNC(=O)C3CCCN3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B15329664.png)
![5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B15329672.png)
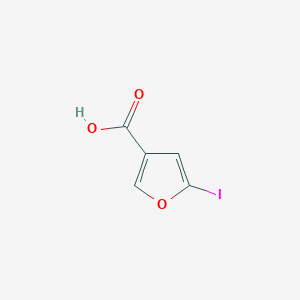
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329684.png)
![2-Iodo-5,6-dimethylbenzo[d]thiazole](/img/structure/B15329687.png)

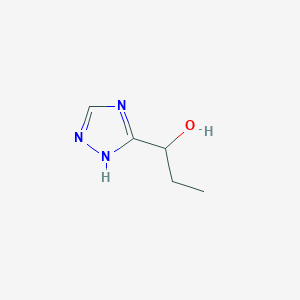
![4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid](/img/structure/B15329704.png)
![5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15329708.png)
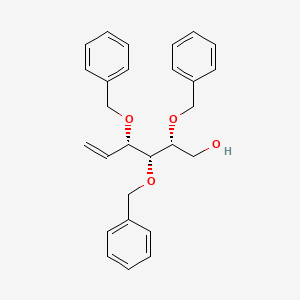
![(2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid](/img/structure/B15329720.png)
